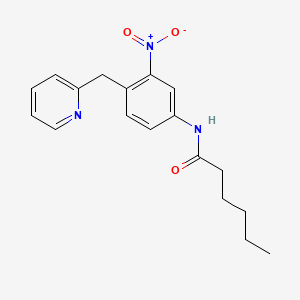
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The attachment of the pyridinylmethyl group to the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group and pyridinylmethyl group play crucial roles in its activity. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Hexanamide: A simpler amide without the nitro and pyridinylmethyl groups.
N-(3-nitrophenyl)hexanamide: Similar but lacks the pyridinylmethyl group.
N-(4-(2-pyridinylmethyl)phenyl)hexanamide: Similar but lacks the nitro group.
Uniqueness
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to the combination of the nitro group and pyridinylmethyl group on the aromatic ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
63233-53-4 |
|---|---|
分子式 |
C18H21N3O3 |
分子量 |
327.4 g/mol |
IUPAC名 |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]hexanamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-8-18(22)20-16-10-9-14(17(13-16)21(23)24)12-15-7-5-6-11-19-15/h5-7,9-11,13H,2-4,8,12H2,1H3,(H,20,22) |
InChIキー |
KTMLPHTWWLQKPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


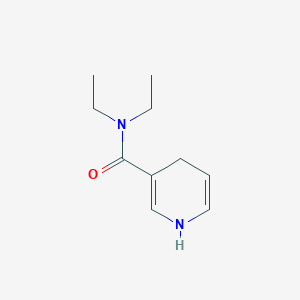
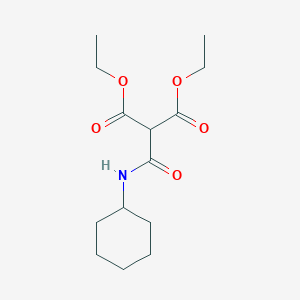
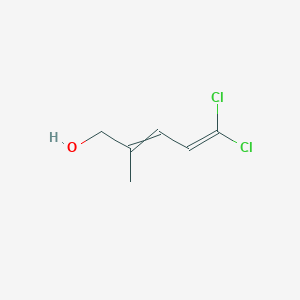


![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)



methanone](/img/structure/B14488937.png)
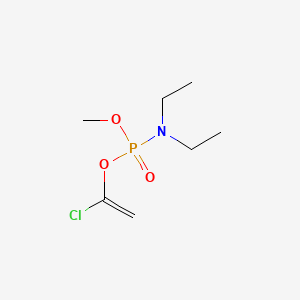
phosphane](/img/structure/B14488952.png)

